Cas no 2166941-62-2 (3-(but-3-en-2-yl)-1-(4-methylphenyl)methylthiourea)

3-(but-3-en-2-yl)-1-(4-methylphenyl)methylthiourea 化学的及び物理的性質
名前と識別子
-
- 3-(but-3-en-2-yl)-1-(4-methylphenyl)methylthiourea
- EN300-1274479
- 2166941-62-2
- 3-(but-3-en-2-yl)-1-[(4-methylphenyl)methyl]thiourea
-
- インチ: 1S/C13H18N2S/c1-4-11(3)15-13(16)14-9-12-7-5-10(2)6-8-12/h4-8,11H,1,9H2,2-3H3,(H2,14,15,16)
- InChIKey: HKTBMBDLYDILHN-UHFFFAOYSA-N
- SMILES: S=C(NC(C=C)C)NCC1C=CC(C)=CC=1
計算された属性
- 精确分子量: 234.11906976g/mol
- 同位素质量: 234.11906976g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 1
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 232
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.2Ų
- XLogP3: 2.9
3-(but-3-en-2-yl)-1-(4-methylphenyl)methylthiourea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1274479-0.1g |
3-(but-3-en-2-yl)-1-[(4-methylphenyl)methyl]thiourea |
2166941-62-2 | 0.1g |
$956.0 | 2023-06-08 | ||
Enamine | EN300-1274479-1.0g |
3-(but-3-en-2-yl)-1-[(4-methylphenyl)methyl]thiourea |
2166941-62-2 | 1g |
$1086.0 | 2023-06-08 | ||
Enamine | EN300-1274479-10000mg |
3-(but-3-en-2-yl)-1-[(4-methylphenyl)methyl]thiourea |
2166941-62-2 | 10000mg |
$4667.0 | 2023-10-01 | ||
Enamine | EN300-1274479-2500mg |
3-(but-3-en-2-yl)-1-[(4-methylphenyl)methyl]thiourea |
2166941-62-2 | 2500mg |
$2127.0 | 2023-10-01 | ||
Enamine | EN300-1274479-5.0g |
3-(but-3-en-2-yl)-1-[(4-methylphenyl)methyl]thiourea |
2166941-62-2 | 5g |
$3147.0 | 2023-06-08 | ||
Enamine | EN300-1274479-10.0g |
3-(but-3-en-2-yl)-1-[(4-methylphenyl)methyl]thiourea |
2166941-62-2 | 10g |
$4667.0 | 2023-06-08 | ||
Enamine | EN300-1274479-5000mg |
3-(but-3-en-2-yl)-1-[(4-methylphenyl)methyl]thiourea |
2166941-62-2 | 5000mg |
$3147.0 | 2023-10-01 | ||
Enamine | EN300-1274479-0.5g |
3-(but-3-en-2-yl)-1-[(4-methylphenyl)methyl]thiourea |
2166941-62-2 | 0.5g |
$1043.0 | 2023-06-08 | ||
Enamine | EN300-1274479-100mg |
3-(but-3-en-2-yl)-1-[(4-methylphenyl)methyl]thiourea |
2166941-62-2 | 100mg |
$956.0 | 2023-10-01 | ||
Enamine | EN300-1274479-50mg |
3-(but-3-en-2-yl)-1-[(4-methylphenyl)methyl]thiourea |
2166941-62-2 | 50mg |
$912.0 | 2023-10-01 |
3-(but-3-en-2-yl)-1-(4-methylphenyl)methylthiourea 関連文献
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
3-(but-3-en-2-yl)-1-(4-methylphenyl)methylthioureaに関する追加情報
3-(But-3-en-2-yl)-1-(4-methylphenyl)methylthiourea (CAS No. 2166941-62-2)
The compound 3-(but-3-en-2-yl)-1-(4-methylphenyl)methylthiourea (CAS No. 2166941-62-2) is an organic compound with a unique structure that combines a thiourea functional group with an alkenyl and aryl substituent. This compound has been the subject of recent research, particularly in the fields of medicinal chemistry and materials science, due to its potential applications in drug design and as a building block for advanced materials.
Thiourea derivatives have long been recognized for their versatility in chemical synthesis. The presence of the thiourea group in 3-(but-3-en-2-yl)-1-(4-methylphenyl)methylthiourea allows for various reaction pathways, making it a valuable intermediate in organic synthesis. Recent studies have explored its use in the construction of bioactive molecules, where its ability to form hydrogen bonds and participate in π-interactions has been exploited to design compounds with potential therapeutic applications.
The structure of 3-(but-3-en-2-yl)-1-(4-methylphenyl)methylthiourea includes a butenyl group attached at the 3-position and a 4-methylphenyl group at the 1-position of the thiourea moiety. This arrangement imparts unique electronic and steric properties to the molecule, which are critical for its reactivity and biological activity. Researchers have utilized computational chemistry techniques, such as molecular docking and quantum mechanics calculations, to understand how these substituents influence the compound's interaction with biological targets.
One of the most promising applications of this compound is in the development of antimicrobial agents. Recent studies have demonstrated that thiourea derivatives with appropriate substituents can exhibit potent activity against various pathogens, including bacteria and fungi. The butenyl group in this compound has been shown to enhance its antimicrobial properties by increasing membrane permeability and disrupting cellular functions.
In addition to its biological applications, 3-(but-3-en-2-yl)-1-(4-methylphenyl)methylthiourea has also been investigated for its role in catalysis. Its ability to act as a ligand in transition metal complexes has made it a valuable tool in asymmetric catalysis, particularly in the synthesis of chiral compounds. Recent advancements in this area have highlighted its potential for use in industrial processes, where high enantioselectivity is required.
The synthesis of 3-(but-3-en-2-yl)-1-(4-methylphenyl)methylthiourea involves a multi-step process that typically begins with the preparation of the thiourea precursor. The introduction of the alkenyl and aryl groups is achieved through coupling reactions or substitution reactions, depending on the specific substituents desired. Optimization of these steps has led to improved yields and purities, making this compound more accessible for research and commercial applications.
Recent research has also focused on the environmental impact of this compound. Studies have shown that it exhibits low toxicity to aquatic organisms under standard test conditions, making it a safer alternative to some traditional chemicals used in similar applications. However, further studies are needed to fully understand its environmental fate and potential risks.
In conclusion, 3-(but-3-en-2-yl)-1-(4-methylphenyl)methylthiourea (CAS No. 2166941-62-2) is a versatile organic compound with a wide range of potential applications. Its unique structure and functional groups make it an attractive candidate for use in drug discovery, catalysis, and materials science. As research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in various fields of chemistry and biology.
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